molecular formula C7H4OS B6264536 3-ethynylthiophene-2-carbaldehyde CAS No. 221103-69-1

3-ethynylthiophene-2-carbaldehyde

Cat. No.: B6264536
CAS No.: 221103-69-1
M. Wt: 136.2
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethynylthiophene-2-carbaldehyde is an organic compound with the molecular formula C7H4OS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of an ethynyl group (-C≡CH) attached to the third carbon and an aldehyde group (-CHO) attached to the second carbon of the thiophene ring. It is used in various fields, including organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynylthiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where 3-bromothiophene-2-carbaldehyde is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide as a co-catalyst. The reaction is typically carried out in an inert atmosphere using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethynyl group.

Properties

CAS No.

221103-69-1

Molecular Formula

C7H4OS

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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